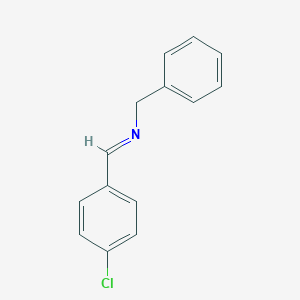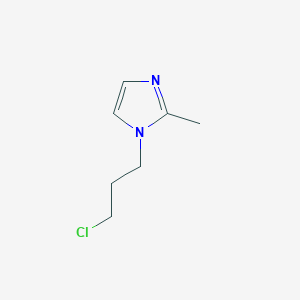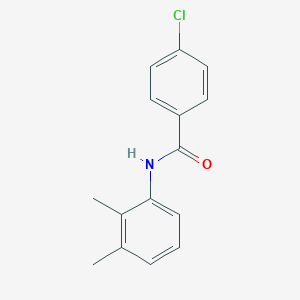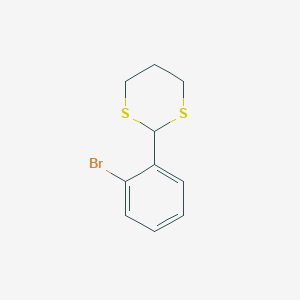
2-Hexanone, 3-methoxy-4-methyl-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hexanone, 3-methoxy-4-methyl-(9CI) is an organic compound with the molecular formula C8H16O2 It is a ketone with a methoxy group and a methyl group attached to the hexane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hexanone, 3-methoxy-4-methyl-(9CI) can be achieved through several methods. One common approach involves the alkylation of 3-methoxy-2-hexanone with methyl iodide in the presence of a strong base such as sodium hydride. Another method includes the reaction of 3-methoxy-2-hexanone with methyl magnesium bromide (Grignard reagent) followed by oxidation.
Industrial Production Methods: Industrial production of 2-Hexanone, 3-methoxy-4-methyl-(9CI) typically involves large-scale chemical processes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions: 2-Hexanone, 3-methoxy-4-methyl-(9CI) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Various nucleophiles like halides, amines, and thiols
Major Products Formed:
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Substituted ketones
Aplicaciones Científicas De Investigación
2-Hexanone, 3-methoxy-4-methyl-(9CI) has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a model compound in studies of enzyme-catalyzed reactions involving ketones.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mecanismo De Acción
The mechanism of action of 2-Hexanone, 3-methoxy-4-methyl-(9CI) involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes that catalyze oxidation-reduction reactions. The methoxy and methyl groups influence its reactivity and interaction with other molecules, making it a versatile compound in synthetic chemistry.
Comparación Con Compuestos Similares
- 3-Methoxy-2-hexanone
- 4-Methyl-2-hexanone
- 3-Methoxy-4-methyl-2-pentanone
Comparison: 2-Hexanone, 3-methoxy-4-methyl-(9CI) is unique due to the presence of both a methoxy and a methyl group on the hexane chain. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions compared to its analogs. Additionally, its specific structure makes it a valuable intermediate in the synthesis of various organic compounds.
Propiedades
Número CAS |
198628-57-8 |
|---|---|
Fórmula molecular |
C8H16O2 |
Peso molecular |
144.21 g/mol |
Nombre IUPAC |
3-methoxy-4-methylhexan-2-one |
InChI |
InChI=1S/C8H16O2/c1-5-6(2)8(10-4)7(3)9/h6,8H,5H2,1-4H3 |
Clave InChI |
WWZBQMPZQSLSFR-UHFFFAOYSA-N |
SMILES |
CCC(C)C(C(=O)C)OC |
SMILES canónico |
CCC(C)C(C(=O)C)OC |
Sinónimos |
2-Hexanone, 3-methoxy-4-methyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![((1R,5S,6R)-3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol](/img/structure/B171236.png)





![Methyl 3-[(chlorosulfonyl)methyl]benzoate](/img/structure/B171250.png)


![3-Methylfuro[3,2-b]pyridine-2-carboxylic acid](/img/structure/B171267.png)



